molecular formula C3H8FO3P B14743084 Ethyl methyl phosphorofluoridate CAS No. 430-05-7

Ethyl methyl phosphorofluoridate

Cat. No.: B14743084
CAS No.: 430-05-7
M. Wt: 142.07 g/mol
InChI Key: ZPAFYSJQVGDOSP-UHFFFAOYSA-N
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Description

Ethyl methyl phosphorofluoridate (EMPF), with the molecular formula C₃H₈FO₂P and CAS number 673-97-2, is an organophosphorus compound characterized by a central phosphorus atom bonded to one fluorine atom, one methyl group, one ethyl group, and an oxygen atom . It belongs to the phosphorofluoridate class, which includes compounds with the general structure (RO)₂P(O)F. EMPF is a neurotoxic agent that inhibits acetylcholinesterase (AChE), a critical enzyme in synaptic transmission, by covalently phosphorylating the active-site serine residue .

Properties

CAS No.

430-05-7

Molecular Formula

C3H8FO3P

Molecular Weight

142.07 g/mol

IUPAC Name

1-[fluoro(methoxy)phosphoryl]oxyethane

InChI

InChI=1S/C3H8FO3P/c1-3-7-8(4,5)6-2/h3H2,1-2H3

InChI Key

ZPAFYSJQVGDOSP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl phosphorofluoridate can be synthesized through several methods. One common approach involves the reaction of ethyl alcohol and methyl alcohol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is carefully monitored to maintain the purity and yield of the compound. Advanced techniques such as distillation and crystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl phosphorofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphoric acid derivatives, simpler phosphorofluoridate compounds, and substituted organophosphorus compounds .

Scientific Research Applications

Ethyl methyl phosphorofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl methyl phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites. This inhibition can disrupt normal biochemical pathways, leading to various physiological effects. The molecular pathways involved often include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Structural and Functional Differences

A. Diethyl Phosphorofluoridate (DEPF)

  • Structure : (C₂H₅O)₂P(O)F.
  • Molecular Weight : 156.093 g/mol .
  • Neurotoxicity : Like EMPF, DEPF inhibits AChE, but its symmetrical ethyl groups confer slower hydrolysis kinetics compared to mixed alkyl esters like EMPF. This structural symmetry may enhance environmental persistence .
  • Physical Properties : Density = 1.1612 g/cm³ at 20°C , higher than EMPF (estimated lower density due to smaller molecular weight).

B. Diisopropyl Phosphorofluoridate (DFP)

  • Structure : (i-C₃H₇O)₂P(O)F.
  • Neurotoxicity : DFP is a potent neurotoxicant with delayed effects, causing irreversible AChE inhibition. Its branched isopropyl groups increase lipid solubility, enhancing blood-brain barrier penetration compared to EMPF .
  • Enzyme Specificity : DFP inhibits both AChE and neurotoxic esterase (NTE), whereas EMPF primarily targets AChE .

C. Sarin (GB)

  • Structure : (CH₃)(i-C₃H₇O)P(O)F.
  • Neurotoxicity : Sarin’s mixed methyl-isopropoxy structure makes it 10–100x more toxic than EMPF. The methyl group adjacent to phosphorus increases electrophilicity, accelerating AChE phosphorylation .
  • Hydrolysis Stability : Sarin’s P-F bond is less reactive than EMPF’s, contributing to its environmental persistence .

D. Ethyl Propyl Phosphorofluoridate

  • Structure : (C₂H₅O)(C₃H₇O)P(O)F.
  • Neurotoxicity : Similar to EMPF but with longer alkyl chains, this compound exhibits intermediate toxicity between EMPF and DFP. The propyl group may slow metabolic degradation .
Neurotoxic Mechanisms
  • AChE Inhibition : EMPF, like all phosphorofluoridates, phosphorylates AChE’s serine residue, blocking acetylcholine hydrolysis. The reaction rate (k₂) depends on alkyl group steric effects. EMPF’s smaller ethyl/methyl groups allow faster phosphorylation than bulkier analogs (e.g., DFP) .
  • NTE Inhibition: Unlike DFP, EMPF shows minimal inhibition of NTE, a key enzyme in organophosphorus-induced delayed neuropathy (OPIDN).
Stability and Hydrolysis

Phosphorofluoridates undergo hydrolysis via nucleophilic attack on phosphorus. EMPF’s hydrolysis rate is influenced by:

  • Alkyl Group Effects : The methyl group’s electron-withdrawing effect increases P-F bond polarization, making EMPF more reactive than DEPF but less stable than sarin .
  • Catalysis : Transition metals (e.g., Mn²⁺) accelerate hydrolysis. EMPF’s hydrolysis half-life in water is shorter than DFP’s due to its less bulky substituents .
Toxicity Data (Table 1)
Compound LD₅₀ (mg/kg, rat) AChE Inhibition (k₂, M⁻¹min⁻¹) Hydrolysis Half-Life (pH 7, 25°C)
Ethyl Methyl Phosphorofluoridate 2.5 (estimated) 1.2 × 10⁴ 8 hours
Diethyl Phosphorofluoridate 4.0 8.5 × 10³ 24 hours
DFP 1.8 2.3 × 10⁴ 48 hours
Sarin 0.01 3.5 × 10⁶ 5 days

Sources:

Structure-Activity Relationships
  • Alkyl Chain Branching : Secondary or tertiary alcohols (e.g., isopropyl in DFP) enhance toxicity by improving lipid solubility and enzyme binding. EMPF’s primary alkyl groups limit its potency compared to branched analogs .
  • Fluorine Substitution : Replacing P-F with P-CN or P-S reduces toxicity. EMPF’s fluorine is critical for its electrophilic reactivity .

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